molecular formula C16H13N3 B2600414 2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile CAS No. 51560-40-8

2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile

Cat. No. B2600414
CAS RN: 51560-40-8
M. Wt: 247.301
InChI Key: CRYXCUBJICPFNE-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .


Synthesis Analysis

Benzimidazoles can be synthesized through several methods. One common method is the reaction of o-phenylenediamine with carboxylic acids .


Molecular Structure Analysis

The molecular structure of benzimidazoles is characterized by a fusion of a benzene ring and an imidazole ring . The benzimidazole core is planar, and its structure can be analyzed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions. For instance, they can interact with alkylthiols in the presence of hydrochloric acid .


Physical And Chemical Properties Analysis

Benzimidazole is a white crystal . Its physical and chemical properties can be analyzed using techniques such as FT-IR, 1H NMR, and mass spectral analysis .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Anup Paul et al. (2015) synthesized a series of benzimidazole-containing compounds and evaluated their interactions with calf thymus DNA, cytotoxic effects against human cancer cell lines, and potential mechanisms for apoptosis pathway through reactive oxygen species (ROS) generation studies. These compounds showed significant inhibitory effects on cancer cell proliferation, highlighting their potential in anticancer drug development Paul et al., 2015.

Antimicrobial and Antioxidant Activities

O. Nagaraja et al. (2020) described the synthesis and biological evaluation of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives. These compounds exhibited good antimicrobial activity and antioxidant properties, as evidenced by DNA cleavage studies and molecular docking Nagaraja et al., 2020.

Anticancer Agents

V. K. A. Kalalbandi and J. Seetharamappa (2015) investigated a series of 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles for their ability to inhibit the growth of cancer cell lines. The study highlighted the structural parameters and in vitro interactions of these compounds with human serum albumin (HSA), suggesting their potential as anticancer agents Kalalbandi & Seetharamappa, 2015.

Organic Light-Emitting Diodes (OLEDs)

C. Ko et al. (2001) prepared a series of 2-(stilben-4-yl)benzoxazole derivatives and utilized them as dopants in the fabrication of OLEDs. This study implies the role of benzimidazole derivatives in the development of advanced materials for light-emitting devices Ko et al., 2001.

EGFR Inhibitors for Anticancer Therapy

S. Chhajed et al. (2016) designed and synthesized EGFR antagonists based on the benzimidazole framework to evaluate their anticancer activity. The compounds demonstrated promising cytotoxic activities against colorectal cancer and non-small cell lung cancer cell lines, underscoring the therapeutic potential of benzimidazole derivatives in cancer treatment Chhajed et al., 2016.

Mechanism of Action

Benzimidazole derivatives exert their effects mainly by interacting with various receptors and enzymes. For instance, they can interact with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .

Safety and Hazards

The safety and hazards associated with benzimidazole compounds depend on their specific structures and uses. It’s important to refer to the specific safety data sheet of the compound for detailed information .

Future Directions

Benzimidazole and its derivatives have a wide range of applications in medicinal chemistry and drug design due to their biological activities . Future research may focus on designing and developing potential drugs to target inflammation-promoting enzymes .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c17-11-13(10-12-6-2-1-3-7-12)16-18-14-8-4-5-9-15(14)19-16/h1-9,13H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYXCUBJICPFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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